molecular formula C28H48O3 B15288498 4alpha-Carboxy-5alpha-cholestan-3beta-ol

4alpha-Carboxy-5alpha-cholestan-3beta-ol

Cat. No.: B15288498
M. Wt: 432.7 g/mol
InChI Key: RMDRSPVZJRHPQT-VCYBREFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4alpha-Carboxy-5alpha-cholestan-3beta-ol is a 3-beta-hydroxysterol that plays a significant role as an intermediate in the biosynthesis of cholesterol. This compound is involved in various biochemical pathways and is a substrate for NAD(P)-dependent steroid dehydrogenase .

Preparation Methods

Synthetic Routes and Reaction Conditions

4alpha-Carboxy-5alpha-cholestan-3beta-ol can be synthesized through the enzymatic carboxylation of 5alpha-cholesta-8-en-3-one . The reaction involves the use of NAD(P) as a cofactor, resulting in the formation of 5alpha-cholesta-8-en-3-one, carbon dioxide, and NAD(P)H .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route mentioned above can be scaled up for industrial applications. The use of bioreactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4alpha-Carboxy-5alpha-cholestan-3beta-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 5alpha-cholesta-8-en-3-one.

    Reduction: Various reduced forms of the compound.

    Substitution: Substituted derivatives of this compound.

Scientific Research Applications

4alpha-Carboxy-5alpha-cholestan-3beta-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4alpha-Carboxy-5alpha-cholestan-3beta-ol is unique due to its specific role as an intermediate in cholesterol biosynthesis. Its ability to undergo various chemical reactions and its involvement in critical biochemical pathways make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C28H48O3

Molecular Weight

432.7 g/mol

IUPAC Name

(3S,4S,5S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-4-carboxylic acid

InChI

InChI=1S/C28H48O3/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(26(30)31)24(29)14-16-28(23,5)22(19)13-15-27(20,21)4/h17-25,29H,6-16H2,1-5H3,(H,30,31)/t18-,19+,20-,21+,22+,23+,24+,25+,27-,28-/m1/s1

InChI Key

RMDRSPVZJRHPQT-VCYBREFZSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C(=O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4C(=O)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.